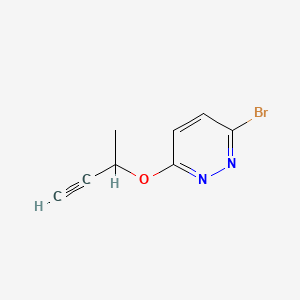![molecular formula C9H14ClNO3 B13453058 3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride CAS No. 2913268-70-7](/img/structure/B13453058.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid hydrochloride is a complex organic compound featuring a spirocyclic structure This compound is characterized by its unique bicyclic framework, which includes an azetidine ring fused to a bicyclo[221]heptane system The presence of a carboxylic acid group and a hydrochloride salt further adds to its chemical complexity
Preparation Methods
The synthesis of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the formation of the azetidine ring followed by the construction of the bicyclo[2.2.1]heptane system. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. For example, the use of gold catalysts in the presence of specific oxidizing agents has been reported to be effective in synthesizing similar spirocyclic compounds .
Chemical Reactions Analysis
3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its spirocyclic structure makes it an interesting candidate for studying ring strain and reactivity in organic chemistry . The compound’s potential as a catalyst in various chemical reactions is also being explored .
Mechanism of Action
The mechanism of action of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride stands out due to its unique spirocyclic structure. Similar compounds include spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] and other spirocyclic azetidines. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the azetidine ring and the bicyclo[2.2.1]heptane system in 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride contributes to its distinct chemical and physical properties .
Properties
CAS No. |
2913268-70-7 |
|---|---|
Molecular Formula |
C9H14ClNO3 |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c11-7(12)8-2-1-6(3-8)13-9(8)4-10-5-9;/h6,10H,1-5H2,(H,11,12);1H |
InChI Key |
FLOQNDFVAKHTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1OC23CNC3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)

![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![[1-(trifluoromethyl)-1H-imidazol-4-yl]methanol](/img/structure/B13453027.png)





